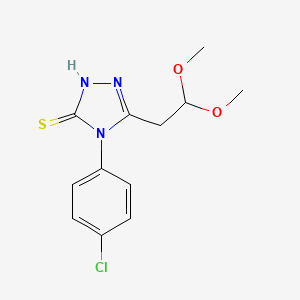

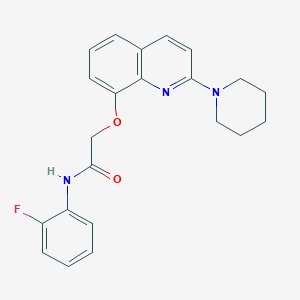

![molecular formula C32H30N4O3 B2653616 2-(4-benzhydrylpiperazin-1-yl)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)acetamide CAS No. 868966-18-1](/img/structure/B2653616.png)

2-(4-benzhydrylpiperazin-1-yl)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is an effective human carbonic anhydrase (hCA) inhibitor . It is designed through the tail approach using the acetamide moiety as a linker and the benzhydrylpiperazine group as a tail .

Synthesis Analysis

The synthesis of this compound involves the use of the acetamide moiety as a linker and the benzhydrylpiperazine group as a tail . The specific details of the synthesis process are not available in the retrieved sources.Molecular Structure Analysis

The substituted piperazine ring in this compound adopts a chair conformation . The dihedral angle between the mean planes of the aromatic rings is 71.61 (8)° .Applications De Recherche Scientifique

Anti-Convulsant Agents

A novel series of benzhydryl piperazine derivatives, including this compound, have been synthesized and screened for their anticonvulsant and neurotoxic activity . These compounds were examined in the maximal electroshock-induced seizures (MES) after being injected into rats at doses of 30, 100, and 300 mg/kg body weight .

Cyanation of Arenes

This compound has been used in the Cu(OAc)2-mediated cyanation of arenes . Benzimidazole was used as the directing group with 2-(4-methylpiperazin-1-yl)acetonitrile as the cyano source . A series of cyano derivatives were obtained in moderate to good yields using this method .

Synthesis of Triazole Derivatives

This compound is structurally similar to 2-[(4-benzhydrylpiperazin-1-yl)methyl]-5-(3,4-dimethoxyphenyl)-4-methyl-1,2,4-triazole-3-thione , suggesting potential use in the synthesis of triazole derivatives.

Neurotoxicity Studies

The neurotoxicity of this compound and related benzhydryl piperazine derivatives has been assessed using the rotarod method . This provides valuable information about the safety and potential side effects of these compounds.

Development of Fluorescent Materials

In one study, a fluorescent material was obtained by derivative reactions of the cyanide product . This suggests potential applications of this compound in the development of new fluorescent materials.

Drug Discovery and Development

Given its pharmacological properties, this compound could be a valuable starting point for the development of new drugs. Its anticonvulsant activity, in particular, suggests potential applications in the treatment of epilepsy and related conditions .

Mécanisme D'action

As a human carbonic anhydrase (hCA) inhibitor, this compound works by inhibiting the activity of hCA, a zinc-containing enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and proton ions . The inhibitor is stabilized by a higher number of polar and hydrophobic interactions in the active site of hCA VII compared to hCA II .

Propriétés

IUPAC Name |

2-(4-benzhydrylpiperazin-1-yl)-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H30N4O3/c1-22-20-27(34-30-25-14-8-9-15-26(25)39-32(38)29(22)30)33-28(37)21-35-16-18-36(19-17-35)31(23-10-4-2-5-11-23)24-12-6-3-7-13-24/h2-15,20,31H,16-19,21H2,1H3,(H,33,34,37) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AONVOZHHRCILMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)CN4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H30N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-benzhydrylpiperazin-1-yl)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

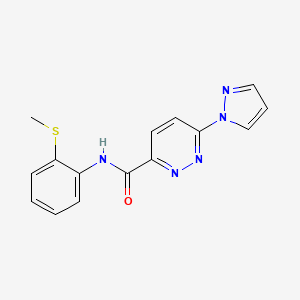

![N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2653536.png)

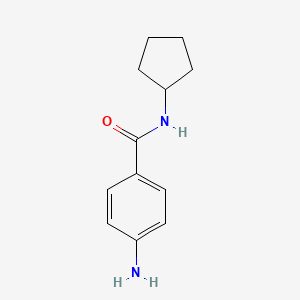

![4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B2653537.png)

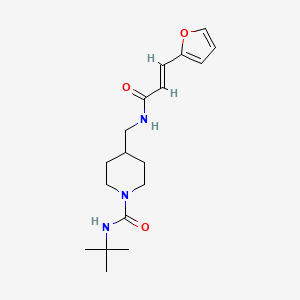

![2-Amino-6-(4-fluorobenzyl)-4-(3-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2653540.png)

![4-{4-[4-(3-Piperidinopropoxy)benzyl]piperazino}benzenol](/img/structure/B2653544.png)

![[2-(Difluoromethoxy)-3-methoxyphenyl]methanol](/img/structure/B2653548.png)

![N-(3-chloro-4-methylphenyl)-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2653552.png)

![2-{[(Tert-butoxy)carbonyl]amino}-4-(dimethylamino)butanoic acid](/img/no-structure.png)